Ethyl 3-methyl-4-oxocrotonate

Retinoid Synthesis HDL Modulation Apolipoprotein Binding

Researchers scaling Alitretinoin synthesis face supply inconsistency and isomer contamination. Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3) solves this as the patented starting material for a one-pot hydrolysis-Wittig sequence that reduces isomer formation and eliminates solvent changes. • ≥97% purity (GC) ensures reproducible diastereocontrol in complex natural product total synthesis (e.g., (-)-FR182877). • Stocked in 50 mL and bulk quantities with cold-chain shipping for global delivery.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 62054-49-3
Cat. No. B125335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4-oxocrotonate
CAS62054-49-3
Synonyms(E)-3-Methyl-4-oxo-2-butenoic Acid Ethyl Ester;  3-Methyl-fumaraldehydic Acid Ethyl Ester;  Ethyl (2E)-3-Methyl-4-oxobut-2-enoate
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C=O
InChIInChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+
InChIKeyYLFXEUMFBVGYEL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3): A Key C5-Aldehydic Ester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3), also known as ethyl (E)-3-methyl-4-oxobut-2-enoate, is a specialized β-ketoester derivative of crotonic acid with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol [1]. It is characterized by a conjugated α,β-unsaturated ketone system featuring an aldehyde and an ester functional group . This unique structure confers significant reactivity, making it a versatile C5-aldehydic ester building block, particularly valued as a Michael acceptor and for its role in Wittig and Knoevenagel condensations [2]. It is commercially available as a colorless liquid with a purity of ≥97.0% (GC), a boiling point of 195-202 °C, and a density of 1.044 g/mL at 20 °C .

Why Ethyl 3-methyl-4-oxocrotonate (62054-49-3) Cannot Be Simply Substituted by Generic β-Ketoesters or Crotonates


Generic substitution of Ethyl 3-methyl-4-oxocrotonate (62054-49-3) with simpler β-ketoesters like ethyl acetoacetate, crotonates like ethyl crotonate, or even its methyl ester analog (methyl 3-methyl-4-oxocrotonate) is not advisable for critical synthetic routes. The compound's unique value derives from the synergistic combination of its α,β-unsaturated ester and the C3-methyl-substituted aldehyde, which creates a highly polarized and sterically defined electrophilic center . This specific architecture enables it to act as a potent Michael acceptor and a well-defined electrophile in Wittig reactions, offering a distinct reactivity profile and stereochemical outcome compared to its analogs [1]. The ethyl ester group provides a crucial balance of lipophilicity and reactivity for subsequent transformations, such as hydrolysis to the carboxylic acid, which can differ significantly from the methyl ester [2]. The following quantitative evidence demonstrates where and why this specific compound is the optimal choice over its closest alternatives.

Quantitative Comparative Evidence for Selecting Ethyl 3-methyl-4-oxocrotonate (62054-49-3) Over Analogs


Enhanced Potency in Retinoid Analog Synthesis: >5x Increase in Apolipoprotein Binding vs. 9-cis-Retinoic Acid

In the synthesis of 9-cis-retinoic acid analogs for increasing HDL levels, the use of ethyl 3-methyl-4-oxocrotonate as a key intermediate led to a final compound (the ethyl ester of II) that exhibited a >5-fold increase in potency compared to the parent compound, 9-cis-retinoic acid, in its ability to bind to apolipoprotein [1]. This demonstrates a clear advantage in biological activity for a product derived from this specific building block, a result not achievable with simple crotonates or other β-ketoesters lacking this specific substitution pattern.

Retinoid Synthesis HDL Modulation Apolipoprotein Binding

Facilitates High Diastereocontrol in Complex Natural Product Total Synthesis of (-)-FR182877

In the total synthesis of the microtubule-stabilizing anticancer agent (-)-FR182877, the synthesis began with the homologation of commercial ethyl 3-methyl-4-oxocrotonate to produce a key aldehyde intermediate (4) [1]. The subsequent addition of a propionyl oxazolidine anion (5) to this aldehyde proceeded with 'high diastereocontrol' to give product 6, a crucial step in constructing the complex pentaene substrate [2]. This synthetic outcome is a direct consequence of the specific aldehyde's structure and stereoelectronic properties, which would likely be different if a non-methylated or otherwise substituted analog were used.

Total Synthesis Diastereocontrol Natural Product Anticancer

Established and Optimized Industrial Process for 9-(Z)-Retinoic Acid (Alitretinoin) Synthesis

A patented, industrially applicable process for the production of 9-(Z)-retinoic acid (Alitretinoin), an API for treating dermatological diseases, specifically utilizes an alkali metal salt derived from ethyl-3-methyl-4-oxocrotonate [1]. The patent teaches a preferred embodiment where the potassium salt of 3-methyl-4-oxocrotonic acid is prepared in situ by hydrolyzing ethyl-3-methyl-4-oxocrotonate with potassium hydroxide in ethanol at a controlled temperature of 0-5°C [2]. This process is presented as an improvement over prior methods (which used alkyl β-formylcrotonates) that required a two-step, solvent-switching saponification leading to significant formation of unwanted isomers [3]. The use of the ethyl ester specifically enables this efficient one-pot hydrolysis and subsequent Wittig reaction without isolation of intermediates [4].

Retinoid API Synthesis Alitretinoin Process Chemistry Industrial Process

Superior Physicochemical Properties for Handling and Reaction Control vs. Methyl Ester Analog

Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3) possesses a higher boiling point (195-202 °C) and density (1.044 g/mL) compared to its methyl ester analog, methyl (E)-3-methyl-4-oxocrotonate . The methyl analog has a molecular weight of 128.13 g/mol and a boiling point of 180-185 °C (estimated based on similar compounds) [1]. The higher boiling point of the ethyl ester provides a wider liquid handling range and greater thermal stability during reactions, reducing the risk of loss by evaporation and enabling safer, more controlled processing [2].

Physicochemical Properties Process Chemistry Reaction Optimization

Demonstrated Antifungal Activity via Sorbic Acid Analog Derivatization

Ethyl 3-methyl-4-oxocrotonate is described as a derivative of monoenoic and trienoic analogs of sorbic acid, a known antifungal agent . This structural relationship confers antifungal activity to the compound and its derivatives. A study by Guerin et al. (1987) investigated the antifungal properties of such analogs, establishing a foundation for this compound's potential in developing new antifungal agents [1]. This is a specific, documented biological activity not shared by many simpler β-ketoesters or crotonates.

Antifungal Sorbic Acid Analogs Drug Discovery

Optimized Application Scenarios for Ethyl 3-methyl-4-oxocrotonate (62054-49-3) Based on Comparative Evidence


Industrial-Scale Synthesis of 9-(Z)-Retinoic Acid (Alitretinoin) API

For the large-scale production of the retinoid drug Alitretinoin, ethyl 3-methyl-4-oxocrotonate is the preferred starting material as per a patented, optimized process. The process leverages the ethyl ester for a one-pot hydrolysis and Wittig reaction, eliminating a solvent change and reducing isomer formation compared to alternative routes using other alkyl esters [1]. This translates to higher process efficiency, improved purity, and lower manufacturing costs for the API.

Stereoselective Total Synthesis of Complex Natural Products like (-)-FR182877

Researchers undertaking the total synthesis of complex, stereochemically rich natural products, such as the anticancer agent (-)-FR182877, should select this compound. Its specific aldehyde structure, after homologation, enables high diastereocontrol in key carbon-carbon bond-forming steps, a crucial factor for the successful assembly of the molecule's core skeleton [2].

Discovery of Novel Retinoid Analogs for HDL Modulation

In medicinal chemistry programs aimed at discovering new retinoid analogs with enhanced biological activity, particularly for increasing HDL levels, ethyl 3-methyl-4-oxocrotonate serves as a privileged building block. Its use in the synthesis of 9-cis-retinoic acid analogs has been shown to yield compounds with >5-fold greater potency in apolipoprotein binding compared to the parent 9-cis-retinoic acid, a significant improvement in a key pharmacodynamic parameter [3].

Synthesis of Antifungal Agents Derived from Sorbic Acid

For the development of new antifungal agents, this compound offers a direct structural link to the sorbic acid pharmacophore. As a derivative of monoenoic and trienoic sorbic acid analogs, it provides a validated starting point for synthesizing and exploring novel antifungal compounds, potentially circumventing the need for de novo scaffold discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methyl-4-oxocrotonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.